molecular formula C7H5Br2NO2 B15246245 2-(2,6-Dibromopyridin-4-YL)acetic acid

2-(2,6-Dibromopyridin-4-YL)acetic acid

Cat. No.: B15246245
M. Wt: 294.93 g/mol
InChI Key: APNLBEGJMNCTSO-UHFFFAOYSA-N
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Description

2-(2,6-Dibromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and an acetic acid group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-YL)acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-(2,6-Dibromopyridin-4-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichloropyridin-4-YL)acetic acid: Similar structure with chlorine atoms instead of bromine.

    2-(2,6-Difluoropyridin-4-YL)acetic acid: Contains fluorine atoms in place of bromine.

    2-(2,6-Diiodopyridin-4-YL)acetic acid: Iodine atoms replace the bromine atoms.

Uniqueness

2-(2,6-Dibromopyridin-4-YL)acetic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

2-(2,6-dibromopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

APNLBEGJMNCTSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CC(=O)O

Origin of Product

United States

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